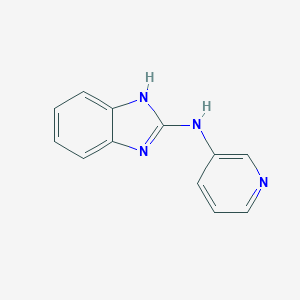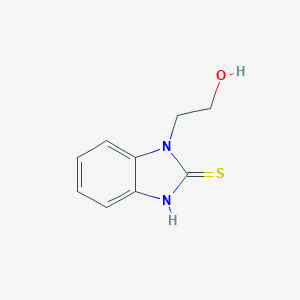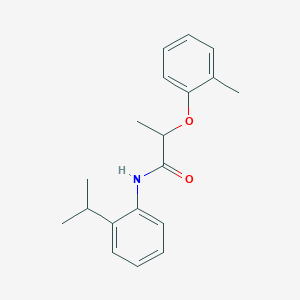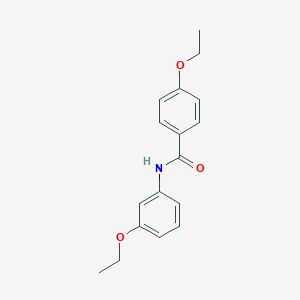
N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine, also known as 2C-E, is a psychoactive drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. The compound is known for its potent psychedelic effects and has gained popularity in the recreational drug market. However, in recent years, researchers have been investigating the potential scientific applications of 2C-E.
作用機序
The exact mechanism of action of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation and perception. Activation of the 5-HT2A receptor by N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine is thought to result in altered sensory perception, hallucinations, and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine are complex and varied. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Moreover, it has been reported to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
実験室実験の利点と制限
One of the advantages of using N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine in laboratory experiments is its relatively simple synthesis process. Moreover, it has been shown to exhibit various pharmacological effects that may be useful in studying the neurobiology of psychiatric disorders. However, its psychoactive effects may also pose a limitation in some experiments, as they may confound the results.
将来の方向性
There are several future directions for research on N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine. One potential area of investigation is its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Another area of interest is its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Moreover, further research is needed to fully understand the mechanism of action of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine and its effects on various neurotransmitter systems.
合成法
The synthesis of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine involves the reaction of 2-methoxyphenethylamine with 2-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
Despite its reputation as a recreational drug, N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine has potential scientific applications. It has been reported to exhibit antidepressant and anxiolytic effects in animal models. Moreover, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine has been investigated for its potential anti-inflammatory and analgesic properties.
特性
製品名 |
N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC名 |
N-[(2-ethoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO2/c1-3-21-18-11-7-5-9-16(18)14-19-13-12-15-8-4-6-10-17(15)20-2/h4-11,19H,3,12-14H2,1-2H3 |
InChIキー |
SOBDYTGSGKUBOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCCC2=CC=CC=C2OC |
正規SMILES |
CCOC1=CC=CC=C1CNCCC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267972.png)
![8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267973.png)
![8-(4-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267976.png)
![8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267977.png)
![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267978.png)
![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267979.png)


![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)

![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)


